molecular formula C7H13N3 B13968491 N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine

N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13968491
M. Wt: 139.20 g/mol
InChI Key: WCHMVMBJFWVJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intended For Research Use Only . Not for human or veterinary or diagnostic use. The chemical compound N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine belongs to the 5-aminopyrazole class of heterocycles, a scaffold of significant interest in medicinal and agrochemical research. As a derivative of 1,3-Dimethyl-1H-pyrazol-5-amine—a well-established building block—this N-ethyl variant offers enhanced lipophilicity and altered steric and electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies. Its core structure is recognized for serving as a key precursor in the synthesis of diverse nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common pharmacophores in drug discovery . In research settings, 5-aminopyrazoles are frequently utilized as binucleophiles in cyclocondensation reactions with 1,3-dielectrophiles, enabling the construction of complex fused-ring systems . The specific substitution pattern on the this compound makes it a versatile synthon for exploring new chemical space in combinatorial chemistry and for developing targeted libraries for high-throughput screening against various biological targets . Researchers can leverage this compound to develop novel molecules with potential activity against kinases , antibacterial targets , and other enzymes.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

N-ethyl-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C7H13N3/c1-4-8-7-5-6(2)9-10(7)3/h5,8H,4H2,1-3H3

InChI Key

WCHMVMBJFWVJAX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NN1C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the following key steps:

  • Construction of the 1,3-dimethyl-1H-pyrazole core with an amino group at the 5-position.
  • Introduction of the N-ethyl substituent on the amino group, often via alkylation or direct substitution.

Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine Intermediate

The precursor 1,3-dimethyl-1H-pyrazol-5-amine is commonly synthesized through cyclocondensation reactions involving methylhydrazine and β-dicarbonyl compounds or related intermediates.

A notable method involves:

  • Reaction of diethyl oxalate with ethanol and sodium ethoxide to form an intermediate ester.
  • Subsequent reaction with methylhydrazine in a solvent such as dimethylformamide (DMF) under controlled temperature conditions (5–50 °C) to form the pyrazole ring with the amino substituent at the 5-position.

This method emphasizes temperature control and feeding sequence to optimize yield and purity.

N-Ethylation of 1,3-Dimethyl-1H-pyrazol-5-amine

The ethylation of the amino group to form this compound can be achieved by:

  • Alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
  • Direct reductive amination with acetaldehyde and a reducing agent.
  • Alternatively, direct synthesis routes from primary amines and β-diketones can be adapted to introduce the N-ethyl substituent during pyrazole ring formation.

Representative Synthetic Procedure

Based on the patent CN112279812A, a detailed procedure for a closely related pyrazole derivative (ethyl formate ester) is as follows:

Step Reagents & Conditions Description
1 Diethyl oxalate, ethanol (6-9 equiv), sodium ethoxide (0.45-0.5 equiv), acetone (0.42-0.45 equiv), temperature < 15 °C, 24 h Formation of intermediate ester via controlled addition of acetone
2 Intermediate, DMF (3-4 equiv), methylhydrazine (1.5-1.6 equiv, 40%), 5-15 °C addition, then 40-50 °C for 6 h Cyclocondensation to form pyrazole ring with amino group
3 Concentration under reduced pressure, purification by vacuum distillation Isolation of crude and purified product

Although this patent focuses on 1,3-dimethyl-1H-pyrazole-5-ethyl formate, the methodology is adaptable for preparing the amine derivative by replacing the ester functionality with an amino group and subsequent N-ethylation steps.

Data Table: Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclocondensation via diethyl oxalate and methylhydrazine Diethyl oxalate, acetone, methylhydrazine Sodium ethoxide, DMF 5–50 °C, 24 h + 6 h High (not specified) Temperature control critical; scalable
Direct N-alkylation of 1,3-dimethyl-1H-pyrazol-5-amine 1,3-dimethyl-1H-pyrazol-5-amine Ethyl halide, base (e.g., K2CO3) Room temp to reflux Moderate to high Simple, but possible over-alkylation
Reductive amination from 1,3-dimethyl-1H-pyrazol-5-amine and acetaldehyde 1,3-dimethyl-1H-pyrazol-5-amine, acetaldehyde Reducing agent (NaBH3CN) Mild conditions Moderate Selective N-ethylation possible
Direct synthesis from primary amines and β-diketones Primary amine (ethylamine), 2,4-pentanedione O-(4-nitrobenzoyl)hydroxylamine, DMF 85 °C, 1.5 h ~46% isolated One-pot, direct N-substitution

Summary Table of Key Physical Properties (for Reference)

Property Value Source
Molecular Formula C7H13N3 (this compound) Inferred
Molecular Weight ~139.2 g/mol Calculated
Melting Point ~65-69 °C (related pyrazol-5-amine)
Boiling Point ~121-123 °C (under reduced pressure)
Physical Form Crystalline powder
Sensitivity Hygroscopic

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into various hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: N-alkyl or N-acyl pyrazoles.

Mechanism of Action

The mechanism by which N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine exerts its effects involves interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects on Reactivity: Ethyl vs. Chloro Substitution: The 4-chloro derivative (CAS 1909336-62-4) exhibits higher electrophilicity, enabling nucleophilic substitution reactions in agrochemical synthesis . Aromatic Substituents: Compounds like 4-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine show enhanced biological activity due to aryl group interactions with target enzymes .
  • Synthetic Utility :

    • N-Ethyl derivatives are synthesized via alkylation (e.g., using CH3I in acetone/KOH) , while chloro analogs require halogenation under controlled conditions .
    • Sonication methods (e.g., using PEG-400 or Vit B1 catalysts) improve yields for 1,3-dimethyl-1H-pyrazol-5-amine derivatives in multicomponent reactions .
  • Thermal Stability :

    • 1,3-Dimethyl-1H-pyrazol-5-amine has a defined melting point (65–69°C) , whereas N-ethyl analogs are often oils or low-melting solids, suggesting reduced crystallinity due to the ethyl group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-1,3-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be standardized?

  • Methodology : A solvent-free one-pot synthesis approach is recommended, starting with condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and aldehydes (e.g., p-methoxybenzaldehyde), followed by in situ reductive amination. This method achieves yields >70% with short reaction times and avoids intermediate purification .
  • Key parameters : Temperature control (70–90°C), use of sodium borohydride for reduction, and monitoring via TLC/GC-MS for reaction completion.

Q. How can structural confirmation of this compound derivatives be systematically validated?

  • Analytical workflow :

NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions (e.g., methyl groups at N1 and C3) .

Mass spectrometry : ESI-MS or HRMS to verify molecular ions (e.g., [M+H]+^+ at m/z 111.148 for the base compound) .

X-ray crystallography : For crystalline derivatives, refine structures using SHELXL to resolve bond angles/thermal parameters (e.g., C–N bond lengths ~1.34 Å) .

Q. What are the common impurities in synthesized this compound, and how can they be mitigated?

  • Impurity sources :

  • Unreacted starting materials (e.g., pyrazole precursors).
  • Byproducts from incomplete reduction (e.g., imine intermediates).
    • Mitigation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Monitor purity using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound derivatives?

  • Case study : Replacing the ethyl group with a 3-chlorophenyl moiety (as in 4-[(3-chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol) enhances antipsychotic-like activity in rodent models while reducing dopamine receptor binding .
  • Methodological insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., serotonin receptors) and validate via in vitro binding assays .

Q. How can contradictory data in pharmacological studies (e.g., activity vs. toxicity) be resolved for this compound class?

  • Example : Metabolites like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone exhibit antipsychotic activity but induce hepatotoxicity.
  • Resolution :

Metabolite profiling : Use LC-MS/MS to identify toxic metabolites.

Structure-toxicity relationships : Introduce electron-withdrawing groups (e.g., -CF3_3) to block metabolic oxidation at the pyrazole ring .

Q. What computational strategies are effective for predicting the crystallographic behavior of this compound derivatives?

  • Approach :

  • Generate crystal packing models with Mercury CSD, prioritizing H-bonding (N–H···N) and van der Waals interactions.
  • Refine using SHELXL-2018 with twin-law corrections for high-symmetry space groups (e.g., P212_1/c) .
    • Validation : Compare predicted vs. experimental powder XRD patterns (e.g., Cu-Kα radiation, 2θ = 5–50°) .

Q. How do solvent and pH conditions affect the stability of this compound in biological assays?

  • Stability profile :

  • Aqueous buffers : Degradation occurs at pH >8 (hydrolysis of the pyrazole ring). Use phosphate buffer (pH 6–7.4) for in vitro studies.
  • Organic solvents : Stable in DMSO (≤1% v/v) for >48 hours at 4°C. Monitor via UV-Vis spectroscopy (λmax = 290 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.